![molecular formula C13H19N3S B11755322 {[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine CAS No. 1856021-77-6](/img/structure/B11755322.png)
{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine is a complex organic compound that features a pyrazole ring substituted with a 2-methylpropyl group and a thiophene ring substituted with a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the introduction of the 2-methylpropyl group. The thiophene ring is then synthesized separately and attached to the pyrazole ring via a methylamine linkage. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mécanisme D'action
The mechanism of action of {[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine
- {[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine
- {[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(pyridin-2-yl)methyl]amine
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of a pyrazole ring with a thiophene ring and a methylamine linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1856021-77-6 |
|---|---|
Formule moléculaire |
C13H19N3S |
Poids moléculaire |
249.38 g/mol |
Nom IUPAC |
1-[1-(2-methylpropyl)pyrazol-3-yl]-N-(thiophen-2-ylmethyl)methanamine |
InChI |
InChI=1S/C13H19N3S/c1-11(2)10-16-6-5-12(15-16)8-14-9-13-4-3-7-17-13/h3-7,11,14H,8-10H2,1-2H3 |
Clé InChI |
MTYWEJFERPDWGK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C=CC(=N1)CNCC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



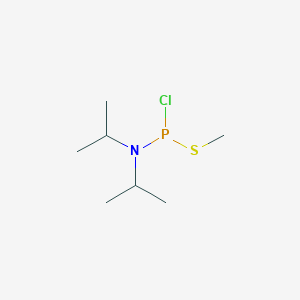
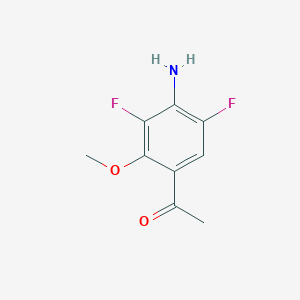
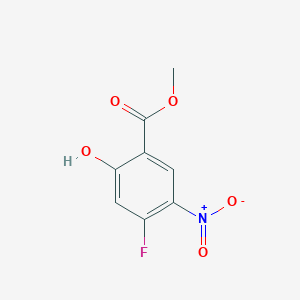
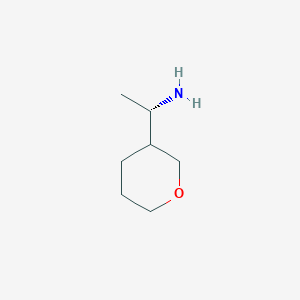
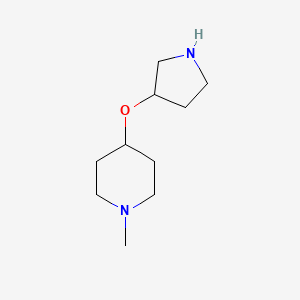
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11755267.png)
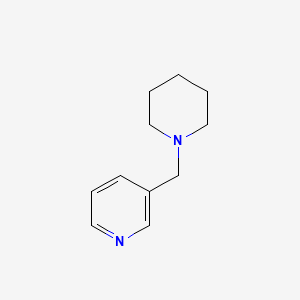
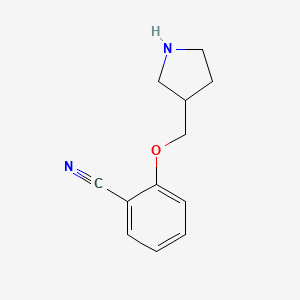
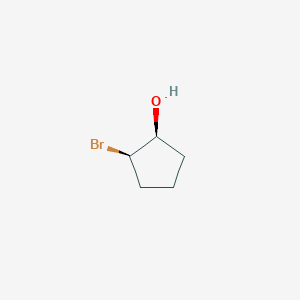
![Thiazolo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B11755296.png)
![(S)-3-Amino-9-chloro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B11755297.png)
![N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B11755304.png)
![[(4-Chloro-2-fluorophenyl)methyl]boronic acid](/img/structure/B11755311.png)
